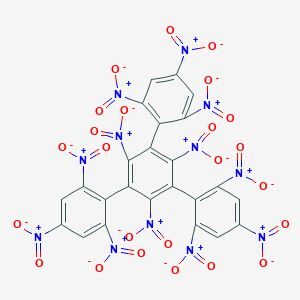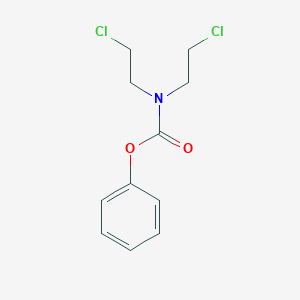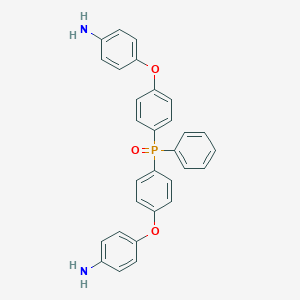
(5-Bromo-4-chloropyridin-2-yl)methanol
Vue d'ensemble
Description
“(5-Bromo-4-chloropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H5BrClNO . It has a molecular weight of 222.47 g/mol .
Molecular Structure Analysis
The compound contains a total of 15 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Pyridine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 222.47 g/mol . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It has 1 rotatable bond . The exact mass and monoisotopic mass of the compound is 220.92430 g/mol . The topological polar surface area is 33.1 Ų . The compound has a complexity of 114 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Chemical Synthesis and Structural Elucidation : Derivatives of halogenated pyridines are often synthesized for their structural and chemical properties analysis. For instance, compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol have been synthesized and characterized, indicating the potential for (5-Bromo-4-chloropyridin-2-yl)methanol to serve as a precursor in the synthesis of complex molecules for structural studies (Wang et al., 2008).
Catalysis and Organic Transformations
- Catalytic Applications : Halogenated pyridine derivatives can act as intermediates in catalytic processes or as ligands in the synthesis of metal complexes, which are useful in various catalytic transformations. For example, nickel complexes with bidentate N,O-type ligands have been synthesized, showing the versatility of pyridine derivatives in catalysis (Kermagoret & Braunstein, 2008).
Biological Applications
- Biological Activity : Some derivatives are explored for their biological activities, including antibacterial properties. For example, compounds such as 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate have been synthesized and tested for antibacterial activity, indicating the potential for related compounds to serve in drug discovery and medicinal chemistry (Li, 2009).
Material Science
- Material Synthesis : Halogenated pyridines can be key intermediates in the synthesis of materials with specific properties. The synthesis of Schiff base, Co(II), and Cu(II) metal complexes and poly(phenoxy-imine)s containing pyridine unit showcases the role of such compounds in developing materials with potential electronic or photonic applications (Kaya et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(5-bromo-4-chloropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPZJKMTLSPODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Cl)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599958 | |
| Record name | (5-Bromo-4-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-4-chloropyridin-2-yl)methanol | |
CAS RN |
103971-44-4 | |
| Record name | 5-Bromo-4-chloro-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103971-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-4-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromo-4-chloropyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


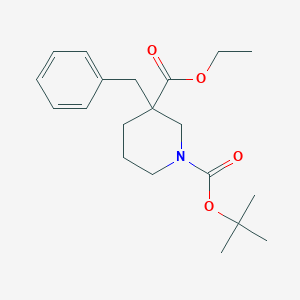
![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)



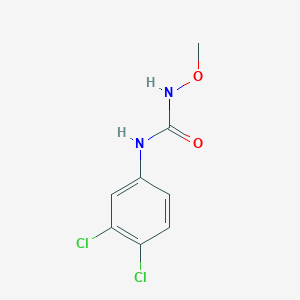


![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)

